molecular formula C18H18N2O2S B14151202 N-(6-methyl-1,3-benzothiazol-2-yl)-4-propoxybenzamide

N-(6-methyl-1,3-benzothiazol-2-yl)-4-propoxybenzamide

Cat. No.: B14151202
M. Wt: 326.4 g/mol
InChI Key: HTXZVJCAIYLDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-4-propoxybenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-4-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating processes such as cell proliferation, apoptosis, and inflammation .

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-propoxybenzamide

InChI

InChI=1S/C18H18N2O2S/c1-3-10-22-14-7-5-13(6-8-14)17(21)20-18-19-15-9-4-12(2)11-16(15)23-18/h4-9,11H,3,10H2,1-2H3,(H,19,20,21)

InChI Key

HTXZVJCAIYLDHT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C

Origin of Product

United States

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